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Compound of Interest

Compound Name: Propyl! heptanoate

cat. No.: B1581445

An In-depth Technical Guide to the Odor and Flavor Profile of Propyl Heptanoate

Introduction

Propyl heptanoate (also known as propyl heptoate or n-propyl heptylate) is a fatty acid ester
recognized for its potent and complex sensory characteristics.[1] As a synthetic flavoring agent,
it is utilized in the food and beverage industry to impart specific fruity and aromatic notes.[2]
This document provides a comprehensive technical overview of the chemical properties, odor
and flavor profile, synthesis, and analytical evaluation of propyl heptanoate, intended for
researchers, scientists, and professionals in flavor chemistry and product development.

Chemical Identity

Propyl heptanoate is the ester formed from the condensation of propanol and heptanoic acid.
[3] Its fundamental chemical and physical properties are crucial for its application and stability
in various matrices.

Table 1: Chemical and Physical Properties of Propyl Heptanoate
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Property Value Reference(s)
CAS Number 7778-87-2 [31[41[5][6]
Chemical Formula C10H2002 [31[41[6]
Molecular Weight 172.26 g/mol [2][3][4][6]
Appearance Colorless liquid [31[5]

Melting Point -63.5 °C [1][2][3]
Boiling Point 207-208 °C at 760 mm Hg [L11121[31[5]
Flash Point 76.67 °C (170 °F) [3][5][7]
Density 0.869 g/mL at 25 °C [2][7]

Refractive Index

1.417 at 20 °C

[2](3]

Insoluble in water; soluble in

Solubility alcohol and most organic [31517]
solvents.
FEMA Number 2948 [2]81[9]

Sensory Profile

The distinct sensory profile of propyl heptanoate is its most significant attribute in flavor and

fragrance applications. Its perception is highly dependent on its concentration.

Odor Profile

The odor of propyl heptanoate is predominantly fruity and complex.[5] It is described as

having a strong, ether-like quality with a variety of fruit notes.[2][3]

Table 2: Odor Descriptors for Propyl Heptanoate
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Concentration Odor Descriptors Reference(s)

Sweet, ripe, fruity, apple, pear,
100% pineapple, grape, strawberry, [21151[7]

winey, green.

Sweet, ripe, fruity apple, pear,
pineapple, grape and
strawberry notes. It imparts a

1.0% _ [517]
slightly fermented cognac
nuance and has juicy tutti

frutti-like nuances.

Flavor Profile

The flavor of propyl heptanoate is consistent with its aroma, characterized by sweet, waxy,
and fruity notes.[5][7]

Table 3: Flavor Descriptors for Propyl Heptanoate

Concentration (in water) Flavor Descriptors Reference(s)

Sweet, waxy, fruity pineapple,
pear, apple and citrus notes

5.0 - 15.0 ppm ] ) [2][51[7]
with a slight green grassy

nuance.

Occurrence and Usage

Propyl heptanoate has been reported as a natural volatile component in fresh apples and in
rum.[2] As a food additive, it is approved for use as a flavoring agent in various products.[8][10]

Table 4: Typical Usage Levels of Propyl Heptanoate in Food Products
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Food Category Usage Level (ppm) Reference(s)
Non-alcoholic Beverages 3.8-4.0 [5][10]

Ice Cream, Frozen Dairy 5.1 [5][10]

Candy 5.9 [10]

Baked Goods 18.0 [10]

Alcoholic Beverages 3.0 [5][10]

Olfactory Signaling Pathway

The perception of esters like propyl heptanoate is initiated by their interaction with olfactory
receptors (ORs) in the nasal cavity. While the specific receptors for propyl heptanoate are not
identified, the general signal transduction mechanism for odorants is well-established. This
process involves G-protein coupled receptors (GPCRSs), leading to the generation of a nerve
impulse that is interpreted by the brain as a specific scent.[11]

Click to download full resolution via product page
A generalized olfactory signal transduction pathway.

Experimental Protocols
Chemical Synthesis: Fischer Esterification

Propyl heptanoate is commonly synthesized via Fischer esterification, which involves the
acid-catalyzed reaction between heptanoic acid and propanol.[2]
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Methodology:

o Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a Dean-
Stark apparatus connected to a reflux condenser, combine heptanoic acid (1.0 mol), n-
propanol (2.0 mol), and a suitable solvent for azeotropic water removal (e.g., toluene, 100
mL).

o Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated
sulfuric acid (H2S0Oa4, ~0.05 mol) or p-toluenesulfonic acid.

» Reaction: Heat the mixture to reflux. The water produced during the esterification will be
collected in the Dean-Stark trap, driving the equilibrium toward the product. Monitor the
reaction progress by measuring the amount of water collected. The reaction is typically
complete within 2-8 hours.

o Work-up: After the reaction mixture has cooled to room temperature, transfer it to a
separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate
(NaHCO:s) solution to neutralize the acid catalyst, followed by a wash with brine (saturated
NacCl solution).

 Purification: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous
magnesium sulfate, MgSOa). Filter off the drying agent and remove the solvent and excess
propanol under reduced pressure using a rotary evaporator. The resulting crude propyl
heptanoate can be further purified by fractional distillation.
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Workflow for the synthesis of propyl heptanoate.
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Sensory Analysis: Determination of Detection Threshold

The ascending forced-choice method (e.g., a triangle test) is a standard protocol for
determining the sensory detection threshold of a flavor compound.[11]

Methodology:

Sample Preparation: Prepare a series of dilutions of propyl heptanoate in the desired
matrix (e.g., deodorized water, unflavored beverage base). The concentration steps should
be logarithmic (e.g., 1, 2, 4, 8 ppm).

Panelist Setup: Conduct the evaluation in sensory booths under controlled lighting and with
proper ventilation. Provide panelists with palate cleansers (e.g., unsalted crackers, distilled
water).

Triangle Test Presentation: For each concentration level, present panelists with three coded
samples. Two of the samples are blanks (matrix only), and one contains the propyl
heptanoate dilution. The order of presentation should be randomized for each panelist.

Evaluation: Instruct panelists to taste the samples from left to right and identify the "odd"
sample. A forced choice is required.

Data Analysis: The detection threshold is typically defined as the concentration at which 50%
of the panelists can correctly identify the odd sample (accounting for the 33.3% chance of
guessing correctly). This is calculated using statistical methods, such as analysis of the
proportion of correct responses versus concentration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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